4-Méthylumbelliféryl bêta-D-xylopyranoside

Vue d'ensemble

Description

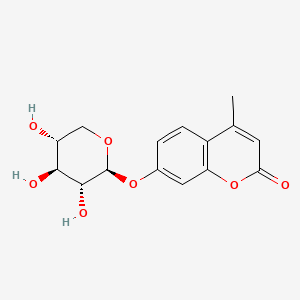

4-Methylumbelliferyl beta-D-xylopyranoside is a fluorogenic substrate used primarily for the identification of beta-D-xylosidase activity. This compound is significant in biochemical research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays .

Applications De Recherche Scientifique

4-Methylumbelliferyl beta-D-xylopyranoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-xylopyranoside (also known as 4-Methylumbelliferyl-beta-D-xylopyranoside ) is the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of xylose-containing compounds, which are common in plant cell walls and some glycosaminoglycans .

Mode of Action

4-Methylumbelliferyl beta-D-xylopyranoside acts as a fluorogenic substrate for β-xylosidase . This cleavage results in the release of 4-methylumbelliferone, a compound that fluoresces under UV light . This fluorescence allows researchers to easily track the activity of the enzyme .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside by β-xylosidase is part of the larger pathway of xylose metabolism .

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl beta-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-xylosidase. When hydrolyzed by beta-D-xylosidase, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This interaction allows researchers to measure the activity of beta-D-xylosidase enzymes in various biological samples. The specificity of 4-Methylumbelliferyl beta-D-xylopyranoside for beta-D-xylosidase makes it an essential tool for studying the enzyme’s kinetics and function .

Cellular Effects

4-Methylumbelliferyl beta-D-xylopyranoside influences various cellular processes by serving as a substrate for beta-D-xylosidase. In cells expressing beta-D-xylosidase, the hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside leads to the production of 4-methylumbelliferone, which can be used to monitor enzyme activity and cellular metabolism. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a reporter molecule for enzyme activity rather than directly affecting cellular functions .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl beta-D-xylopyranoside involves its hydrolysis by beta-D-xylosidase. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferone moiety and the beta-D-xylopyranoside, releasing the fluorescent 4-methylumbelliferone. This reaction is highly specific to beta-D-xylosidase, making 4-Methylumbelliferyl beta-D-xylopyranoside a valuable tool for studying the enzyme’s activity and specificity. The fluorescence of 4-methylumbelliferone allows for easy detection and quantification, facilitating various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl beta-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but prolonged exposure to light and heat can lead to degradation and reduced efficacy. In in vitro and in vivo studies, the long-term effects of 4-Methylumbelliferyl beta-D-xylopyranoside on cellular function are minimal, as it primarily serves as a substrate for enzyme activity assays .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl beta-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for beta-D-xylosidase without causing significant toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity or interference with other cellular processes. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

4-Methylumbelliferyl beta-D-xylopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-D-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and beta-D-xylopyranose. This reaction is part of the broader metabolic processes involving carbohydrate metabolism and glycoside hydrolysis .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl beta-D-xylopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for specific cellular compartments. The transport and distribution of 4-Methylumbelliferyl beta-D-xylopyranoside are critical for its effective use in biochemical assays and enzyme activity studies .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl beta-D-xylopyranoside is primarily determined by its interactions with beta-D-xylosidase and other cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Understanding the subcellular localization of 4-Methylumbelliferyl beta-D-xylopyranoside is essential for accurately interpreting the results of biochemical assays and enzyme activity studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-xylopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl beta-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like pyridine and water are commonly used, and the product is purified through techniques such as gel filtration chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl beta-D-xylopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-xylosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Reagents: Beta-xylosidase enzymes, water.

Major Products

The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl beta-D-xylopyranoside is 4-methylumbelliferone, which exhibits fluorescence and can be easily detected .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methylumbelliferyl beta-D-glucopyranoside

- 4-Methylumbelliferyl beta-D-galactopyranoside

- 4-Methylumbelliferyl beta-D-glucuronide

Uniqueness

4-Methylumbelliferyl beta-D-xylopyranoside is unique due to its specificity for beta-xylosidase enzymes. While other similar compounds like 4-Methylumbelliferyl beta-D-glucopyranoside and 4-Methylumbelliferyl beta-D-galactopyranoside are substrates for different glycosidases, 4-Methylumbelliferyl beta-D-xylopyranoside is specifically used to study beta-xylosidase activity .

Activité Biologique

4-Methylumbelliferyl β-D-xylopyranoside (4-MU-xyloside) is a fluorogenic substrate primarily used in biochemical assays to study glycosidase activity, particularly β-xylosidases. This compound has garnered attention for its role in various biological processes, including proteoglycan synthesis and its potential therapeutic applications. This article explores the biological activity of 4-MU-xyloside, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₁₅H₁₆O₇

- Molecular Weight : 308.3 g/mol

- CAS Number : 6734-33-4

- Melting Point : 213-214 °C

4-MU-xyloside acts as a substrate for β-xylosidase enzymes, leading to the release of 4-methylumbelliferone (4-MU), which can be quantified fluorometrically. The hydrolysis of 4-MU-xyloside produces 4-MU, which emits fluorescence upon excitation, making it useful for detecting enzyme activity in various biological samples .

Enzymatic Hydrolysis

The hydrolysis mechanism involves:

- Uptake of 4-MU-xyloside into cells via specific transport systems.

- Subsequent cleavage by β-xylosidases, predominantly exo-β-xylosidases from sources such as pig kidney .

Effects on Fibroblast Function

Research indicates that 4-MU-xyloside can influence fibroblast behavior significantly:

- Inhibition of Proteoglycan Synthesis : It has been shown to inhibit the synthesis of glycosaminoglycans (GAGs) and proteoglycans in human skin fibroblasts. This inhibition is crucial because proteoglycans play essential roles in cell signaling and extracellular matrix organization .

- Anti-Fibrotic Properties : A study demonstrated that 4-MU-xyloside could counteract TGF-β1-induced fibroblast proliferation and myofibroblast differentiation. This suggests potential therapeutic applications in conditions like pulmonary fibrosis .

Chondrocyte Activation

Contrary to expectations, while 4-methylumbelliferone inhibits hyaluronan biosynthesis, it does not activate chondrocytes but rather blocks pro-inflammatory gene expression associated with cartilage degradation . This finding highlights its dual role in modulating cellular responses.

Case Study 1: Inhibition of Fibroblast Activation

In a controlled study, human lung fibroblasts treated with 4-MU-xyloside exhibited reduced synthesis of proteoglycans under TGF-β stimulation. The compound inhibited the canonical Smads2/3 signaling pathway, demonstrating its potential as a therapeutic agent against fibrosis .

| Treatment | PG Synthesis | Fibroblast Proliferation | Myofibroblast Differentiation |

|---|---|---|---|

| Control | High | High | Present |

| TGF-β Only | High | High | Present |

| TGF-β + 4-MU-xyloside | Low | Low | Absent |

Case Study 2: Antitumor Effects in Mesothelioma

Combining trametinib (a MEK inhibitor) with 4-MU demonstrated enhanced antitumor effects in malignant pleural mesothelioma models. The combination therapy showed greater inhibition of tumor growth compared to either treatment alone, suggesting that 4-MU may enhance the efficacy of existing cancer therapies .

Propriétés

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217687 | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-33-4 | |

| Record name | 4-Methylumbelliferyl β-D-xyloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl-beta-D-xylopyranoside affect cartilage development?

A: 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) acts as a xyloside, a class of molecules known to interfere with proteoglycan synthesis. In a study using mouse embryo limb bud cultures, Xyl-MeUmb was shown to cause a dose-dependent decrease in chondrogenesis []. This was observed as a reduction in intercellular spaces and alterations in chondroblast morphology. At the electron microscope level, Xyl-MeUmb led to a decrease in proteoglycan granules and changes in collagen morphology, including the appearance of thicker collagen fibrils and bundles of thin filaments without cross-striation []. These findings suggest that Xyl-MeUmb disrupts normal cartilage development by interfering with the production and organization of key structural components like proteoglycans and collagen.

Q2: Can 4-Methylumbelliferyl-beta-D-xylopyranoside be used to synthesize specific oligosaccharide derivatives?

A: Yes, 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) and its analog, p-nitrophenyl-beta-D-xylopyranoside (Xyl-Np), can be utilized in the synthesis of oligosaccharide derivatives relevant to glycosaminoglycan biosynthesis []. Specifically, researchers have successfully synthesized the trisaccharide derivative NeuAc(α2-3)Gal(β1-4)Xyl-Np(β1- by employing the transglycosylating activities of Escherichia coli β-galactosidase and Trypanosoma cruzi trans-sialidase on Xyl-Np []. This highlights the potential of Xyl-MeUmb and its analogs as tools for creating modified oligosaccharides that could be further investigated for their biological activities and potential applications in understanding or manipulating glycosaminoglycan synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.